2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride
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Overview
Description
2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride is an organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a prop-2-enoyl chloride group attached to a phenyl ring, which is further substituted with a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride can be achieved through a multi-step process. One common method involves the following steps:
Esterification: Nicotinic acid is esterified to yield the corresponding ester.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide to generate the desired intermediate.
Final Reaction: The intermediate is reacted with sodium and ammonium chloride in ethanol solution to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide and 3-chloroperoxybenzoic acid are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide: This compound shares structural similarities with 2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride, particularly in the presence of the pyridinyl and phenyl groups.
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: Another similar compound with a pyridinyl and benzoic acid moiety.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the prop-2-enoyl chloride group
Properties
CAS No. |
100672-96-6 |
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Molecular Formula |
C16H14ClNO |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
2-methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoyl chloride |
InChI |
InChI=1S/C16H14ClNO/c1-12(16(17)19)9-13-4-6-14(7-5-13)10-15-3-2-8-18-11-15/h2-9,11H,10H2,1H3 |
InChI Key |
YWUNJFHISZDVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)CC2=CN=CC=C2)C(=O)Cl |
Origin of Product |
United States |
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